molecular formula C13H12N4O2S B12943216 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide CAS No. 52715-11-4

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide

Cat. No.: B12943216
CAS No.: 52715-11-4
M. Wt: 288.33 g/mol
InChI Key: BBTWRHLPPWUHHQ-UHFFFAOYSA-N
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Description

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its benzimidazole core is known for its ability to interact with biological targets, making it a valuable scaffold for drug design .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Benzimidazole derivatives have been studied for their anticancer, antiviral, and antimicrobial properties, and this compound is no exception .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .

Comparison with Similar Compounds

Uniqueness: What sets 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide apart is its sulfonamide group, which enhances its solubility and reactivity. This unique feature makes it a valuable compound for various scientific research applications and industrial processes.

Properties

CAS No.

52715-11-4

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

4-amino-N-(1H-benzimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H12N4O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H2,15,16,17)

InChI Key

BBTWRHLPPWUHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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